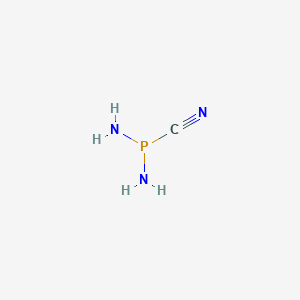
Hydrocinnamic acid, alpha-isopropyl-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a short-chain fatty acid derivative with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylhydrocinnamic acid can be achieved through the asymmetric hydrogenation of alpha-methylcinnamic acid . This process involves the use of specific catalysts and reaction conditions to achieve the desired product. Another method involves the lipase-catalyzed resolution of the enantiomers of 2-benzylpropionic acid .
Industrial Production Methods
Industrial production methods for alpha-Methylhydrocinnamic acid typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of polymer-supported “Evans” oxazolidinone mediated solid-phase asymmetric synthesis has also been employed in the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methylhydrocinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of alpha-Methylhydrocinnamic acid include hydrogenation catalysts for reduction reactions and oxidizing agents for oxidation reactions. Specific conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of alpha-Methylhydrocinnamic acid depend on the type of reaction and the reagents used. For example, the reduction of alpha-Methylhydrocinnamic acid can yield 2-methyl-3-phenylpropionic acid, while oxidation reactions can produce various oxidized derivatives .
Applications De Recherche Scientifique
Alpha-Methylhydrocinnamic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of alpha-Methylhydrocinnamic acid involves its interaction with specific molecular targets and pathways. For example, as an HDAC inhibitor, it affects the acetylation status of histones, leading to changes in gene expression . Additionally, its role in correcting the ΔF508-CFTR defect involves modulating the function of the cystic fibrosis transmembrane conductance regulator protein .
Comparaison Avec Des Composés Similaires
Alpha-Methylhydrocinnamic acid can be compared with other similar compounds such as:
Phenylpropanoic acid:
2-Phenylpropionic acid: This compound has a similar structure but differs in the position of the methyl group.
Cinnamic acid: A precursor to alpha-Methylhydrocinnamic acid, it has a different substitution pattern on the aromatic ring.
The uniqueness of alpha-Methylhydrocinnamic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
29107-36-6 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
methyl 2-benzyl-3-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-10(2)12(13(14)15-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
Clé InChI |
JGHLITBBZZVLBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)


![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)

